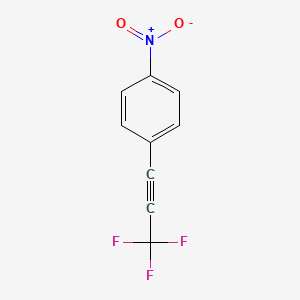
Benzene, 1-nitro-4-(3,3,3-trifluoro-1-propynyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-nitro-4-(3,3,3-trifluoro-1-propynyl)- is a chemical compound with the molecular formula C9H4F3NO2 It is characterized by the presence of a nitro group (-NO2) and a trifluoropropynyl group (-C≡C-CF3) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-nitro-4-(3,3,3-trifluoro-1-propynyl)- typically involves the nitration of a suitable precursor, followed by the introduction of the trifluoropropynyl group. One common method involves the nitration of 4-iodonitrobenzene, followed by a Sonogashira coupling reaction with trifluoropropynyl bromide under palladium-catalyzed conditions. The reaction conditions often include the use of a base such as triethylamine and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of catalysts, solvents, and reaction parameters is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-nitro-4-(3,3,3-trifluoro-1-propynyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The trifluoropropynyl group can undergo reduction to form a trifluoropropyl group (-CH2-CF3).
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).
Major Products Formed
Amino derivative: Benzene, 1-amino-4-(3,3,3-trifluoro-1-propynyl)-.
Trifluoropropyl derivative: Benzene, 1-nitro-4-(3,3,3-trifluoropropyl)-.
Scientific Research Applications
Benzene, 1-nitro-4-(3,3,3-trifluoro-1-propynyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzene, 1-nitro-4-(3,3,3-trifluoro-1-propynyl)- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the trifluoropropynyl group can enhance the compound’s lipophilicity and membrane permeability. These properties make it a valuable tool in studying biochemical pathways and developing new therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-nitro-3-(trifluoromethyl)-: Similar in structure but with a trifluoromethyl group instead of a trifluoropropynyl group.
1-methoxy-4-(3,3,3-trifluoroprop-1-ynyl)benzene: Contains a methoxy group instead of a nitro group.
3,4,5-Trifluoronitrobenzene: Contains multiple fluorine atoms on the benzene ring.
Uniqueness
Benzene, 1-nitro-4-(3,3,3-trifluoro-1-propynyl)- is unique due to the presence of both a nitro group and a trifluoropropynyl group, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound in research and industry.
Properties
CAS No. |
1983-22-8 |
|---|---|
Molecular Formula |
C9H4F3NO2 |
Molecular Weight |
215.13 g/mol |
IUPAC Name |
1-nitro-4-(3,3,3-trifluoroprop-1-ynyl)benzene |
InChI |
InChI=1S/C9H4F3NO2/c10-9(11,12)6-5-7-1-3-8(4-2-7)13(14)15/h1-4H |
InChI Key |
IWZPXBRMUFWHHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#CC(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















